molecular formula C14H20N6O4 B084907 8-Piperazinotheophylline CAS No. 54119-63-0

8-Piperazinotheophylline

Cat. No. B084907
CAS RN: 54119-63-0
M. Wt: 336.35 g/mol
InChI Key: XGBZWAUTTYIXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Piperazinotheophylline is a chemical compound that belongs to the xanthine family. It is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. 8-Piperazinotheophylline has been widely studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 8-Piperazinotheophylline is not fully understood. However, it is believed to work by inhibiting the activity of phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, 8-Piperazinotheophylline increases the levels of cyclic nucleotides, which in turn leads to various physiological effects such as bronchodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
8-Piperazinotheophylline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as smooth muscle relaxation, immune response, and inflammation. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Piperazinotheophylline in lab experiments is its ability to modulate various physiological processes. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory properties, which make it a useful tool for studying these processes. However, one of the limitations of using 8-Piperazinotheophylline is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 8-Piperazinotheophylline. One area of research is its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use in treating inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 8-Piperazinotheophylline and its potential toxicity.

Synthesis Methods

The synthesis of 8-Piperazinotheophylline is a complex process that involves several steps. The most commonly used method involves the reaction of theophylline with piperazine in the presence of a catalyst. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

8-Piperazinotheophylline has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory properties. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

54119-63-0

Product Name

8-Piperazinotheophylline

Molecular Formula

C14H20N6O4

Molecular Weight

336.35 g/mol

IUPAC Name

ethyl 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N6O4/c1-4-24-14(23)20-7-5-19(6-8-20)12-15-9-10(16-12)17(2)13(22)18(3)11(9)21/h4-8H2,1-3H3,(H,15,16)

InChI Key

XGBZWAUTTYIXCR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.